molecular formula C19H16FN5O2 B2456034 N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286726-02-0

N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2456034
CAS No.: 1286726-02-0
M. Wt: 365.368
InChI Key: AHJIRTJYHJNWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C19H16FN5O2 and its molecular weight is 365.368. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of STL145763 are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

STL145763 interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these proteins, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 by STL145763 affects multiple biochemical pathways. These include pathways involved in cell cycle progression, apoptosis, and angiogenesis . By inhibiting these pathways, STL145763 can effectively suppress tumor growth and metastasis .

Pharmacokinetics

Similar compounds with a [1,2,4]triazolo[4,3-a]quinazoline core have been studied for their pharmacokinetic properties . These studies suggest that such compounds may have good bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

STL145763 exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . Moreover, it has been found to downregulate the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-11-3-5-14(7-12(11)2)22-17(26)9-25-19(27)24-10-21-16-6-4-13(20)8-15(16)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJIRTJYHJNWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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